molecular formula C20H16ClN3O3S B300603 3-(2-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1,3-thiazolidine-2,4-dione

3-(2-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1,3-thiazolidine-2,4-dione

Cat. No.: B300603
M. Wt: 413.9 g/mol
InChI Key: VUAPCMQRCWLWFJ-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and a benzimidazole moiety, which is often associated with pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the benzimidazole moiety and the chlorobenzyl group. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution could introduce a variety of functional groups in place of the chlorobenzyl moiety.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound’s unique chemical structure could be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1,3-thiazolidine-2,4-dione likely involves interactions with specific molecular targets, such as enzymes or receptors. The thiazolidine-2,4-dione core may inhibit certain enzymes by mimicking the transition state of their substrates, while the benzimidazole moiety could bind to receptor sites, modulating cellular signaling pathways. Further research is needed to fully elucidate these mechanisms and identify the precise molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core and are known for their antidiabetic properties.

    Benzimidazoles: Compounds with this moiety are often used in pharmaceuticals for their antimicrobial and antiparasitic activities.

Uniqueness

What sets 3-(2-chlorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1,3-thiazolidine-2,4-dione apart is the combination of these two pharmacologically active cores in a single molecule. This unique structure may confer a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C20H16ClN3O3S

Molecular Weight

413.9 g/mol

IUPAC Name

(5E)-3-[(2-chlorophenyl)methyl]-5-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H16ClN3O3S/c1-22-15-8-7-12(9-16(15)23(2)19(22)26)10-17-18(25)24(20(27)28-17)11-13-5-3-4-6-14(13)21/h3-10H,11H2,1-2H3/b17-10+

InChI Key

VUAPCMQRCWLWFJ-LICLKQGHSA-N

SMILES

CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4Cl)N(C1=O)C

Isomeric SMILES

CN1C2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=O)S3)CC4=CC=CC=C4Cl)N(C1=O)C

Canonical SMILES

CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4Cl)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.